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Compound of Interest

Compound Name: 1-Octyn-3-OL

Cat. No.: B1346985 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1-Octyn-3-ol

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Octyn-
3-ol (CAS No: 818-72-4), a secondary alcohol with the molecular formula C₈H₁₄O.[1][2] The

data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and

characterization of this compound. This document is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis.

Molecular Structure
IUPAC Name: oct-1-yn-3-ol[1] Molecular Formula: C₈H₁₄O[1][2] Molecular Weight: 126.20

g/mol [1][2] Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 1-Octyn-3-ol provides information on the number of different types of

protons and their neighboring environments. The data presented below was acquired in a

deuterated chloroform (CDCl₃) solvent.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.3 Triplet (t) 1H H-3 (-CH-OH)

~2.4 Doublet (d) 1H H-1 (≡C-H)

~1.8 Singlet (s) 1H -OH

~1.6 - 1.5 Multiplet (m) 2H H-4 (-CH₂-)

~1.4 - 1.3 Multiplet (m) 6H H-5, H-6, H-7 (-CH₂-)

~0.9 Triplet (t) 3H H-8 (-CH₃)

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

~84.8 C-2 (-C≡)

~72.9 C-1 (≡C-H)

~61.5 C-3 (-CH-OH)

~37.5 C-4 (-CH₂-)

~31.3 C-6 (-CH₂-)

~24.9 C-5 (-CH₂-)

~22.5 C-7 (-CH₂-)

~13.9 C-8 (-CH₃)

Note: Chemical shifts are approximate and can vary slightly based on solvent and

concentration.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-Octyn-3-ol shows characteristic absorptions for the hydroxyl (-OH) and alkyne (C≡C)

groups.

Wavenumber (cm⁻¹) Description of Vibration

~3300 (broad) O-H stretch (alcohol)[3]

~3310 (sharp) ≡C-H stretch (terminal alkyne)

~2930 sp³ C-H stretch (alkyl)

~2120 C≡C stretch (alkyne)

~1050 C-O stretch (secondary alcohol)[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum of 1-Octyn-3-ol does not typically

show a strong molecular ion peak due to facile fragmentation.[4]

m/z Interpretation

126 Molecular Ion (M⁺) - often weak or absent[2]

108 Loss of H₂O (M⁺ - 18)[4]

97 Loss of an ethyl group (M⁺ - C₂H₅)

71
Cleavage at the C3-C4 bond (loss of pentyl

radical)

55 Common fragment from alkyl chain cleavage

43 Propyl cation or acylium ion fragment[1][4]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of 1-Octyn-3-ol was dissolved in about 0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

[5]

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[6]

Acquisition Parameters (¹H NMR): A standard proton experiment was conducted. Key

parameters included a sufficient number of scans to obtain a good signal-to-noise ratio, a

relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-10 ppm.

Acquisition Parameters (¹³C NMR): A proton-decoupled ¹³C experiment was performed. A

wider spectral width (e.g., 0-200 ppm) was used with a sufficient number of scans to account

for the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol
Sample Preparation: A neat spectrum was obtained by placing a single drop of pure liquid 1-
Octyn-3-ol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)

accessory.[7]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.[8]

Data Acquisition: A background spectrum of the clean ATR crystal was first collected. The

sample was then applied, and the spectrum was recorded, typically in the range of 4000-650

cm⁻¹.[8] The final spectrum is an average of multiple scans to improve the signal-to-noise

ratio.

Mass Spectrometry Protocol
Sample Preparation: The sample was prepared by dissolving a small amount of 1-Octyn-3-
ol in a volatile organic solvent like methanol or acetonitrile to a concentration of

approximately 10-100 µg/mL.[9]

Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a Gas

Chromatography (GC) system for sample introduction, was used.
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Data Acquisition: The sample was introduced into the ion source where it was bombarded

with a beam of electrons (typically 70 eV). The resulting charged fragments were separated

by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. The mass

spectrum was recorded over a range, for example, of m/z 40-200.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates how the different spectroscopic techniques contribute to the

structural elucidation of 1-Octyn-3-ol.

Spectroscopic Techniques

Derived Structural Information

Structural Confirmation

IR Spectroscopy

Functional Groups:
- O-H (alcohol)

- ≡C-H (terminal alkyne)
- C-O stretch

NMR (¹H & ¹³C)

Carbon-Hydrogen Framework:
- Proton environments & coupling

- Carbon environments
- Confirms C₈H₁₄ skeleton

Mass Spectrometry

Molecular Weight & Fragmentation:
- Molecular Formula (C₈H₁₄O)

- Fragmentation pattern
- Confirms MW = 126.20

1-Octyn-3-ol

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 1-Octyn-3-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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